![molecular formula C20H14N4 B14472011 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline CAS No. 65891-42-1](/img/structure/B14472011.png)
4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline: is a complex heterocyclic compound that combines the structural features of benzimidazole and quinazoline. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The fusion of benzimidazole and quinazoline frameworks imparts unique properties to the molecule, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline typically involves the cyclocondensation of 2-(1H-benzimidazol-2-yl)aniline with appropriate reagents. One common method includes the reaction of 2-(1H-benzimidazol-2-yl)aniline with carbon disulfide in the presence of potassium t-butoxide in boiling dimethylformamide (DMF), yielding benzimidazo[1,2-c]quinazolin-6(5H)-thiones . These thione derivatives are then treated with hydrazine hydrate in ethanol to form hydrazine derivatives, which are subsequently cyclized to the target compound upon heating with orthoesters in ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as N-arylation, using copper catalysts.
Common Reagents and Conditions:
Oxidation: Molecular iodine, mild oxidizing agents.
Reduction: Hydrazine hydrate, ethanol.
Substitution: Copper catalysts, diaryliodonium salts, DMF.
Major Products:
Oxidation: Benzimidazo[1,2-c]quinazoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: N-arylated benzimidazo[1,2-c]quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline exhibits promising biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties . It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials for electronic and optoelectronic applications. Its unique structural features make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials .
Wirkmechanismus
The mechanism of action of 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes, receptors, and proteins. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Benzimidazo[1,2-c]quinazoline: Shares the core structure but lacks the aniline group.
Imidazo[1,2-c]quinazoline: Similar structure with an imidazole ring instead of benzimidazole.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline is unique due to the presence of both benzimidazole and quinazoline frameworks, along with an aniline group. This combination imparts distinct electronic and steric properties, enhancing its biological activities and making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
65891-42-1 |
|---|---|
Molekularformel |
C20H14N4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-(benzimidazolo[1,2-c]quinazolin-6-yl)aniline |
InChI |
InChI=1S/C20H14N4/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H,21H2 |
InChI-Schlüssel |
ZFIKECOWXNTXBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


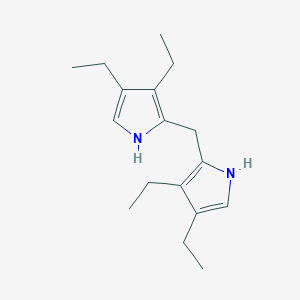
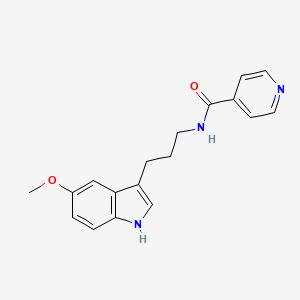
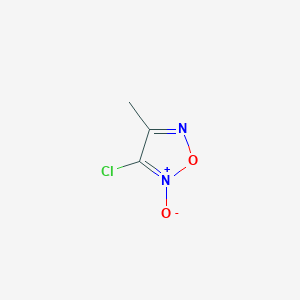
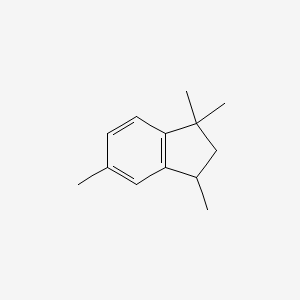

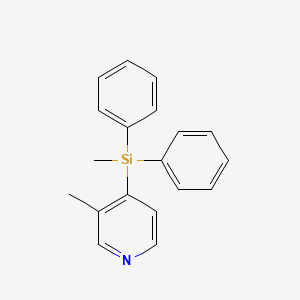
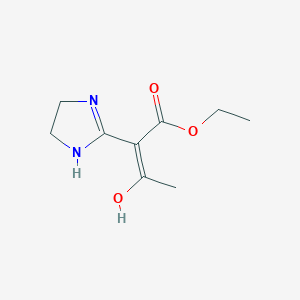
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)

![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)

![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
